Cas no 941990-74-5 (1-(4-phenoxyphenyl)-3-2-(piperidin-1-yl)propylurea)

1-(4-Phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea is a synthetic urea derivative with potential applications in medicinal chemistry and pharmacological research. Its structure incorporates a phenoxyphenyl moiety linked to a piperidine-substituted propyl group, offering unique binding properties for targeting specific biological pathways. The compound's urea backbone enhances hydrogen-bonding interactions, while the piperidine group contributes to improved solubility and bioavailability. This molecule may serve as a valuable intermediate or lead compound in the development of receptor modulators or enzyme inhibitors. Its well-defined chemical structure allows for precise modifications, making it suitable for structure-activity relationship (SAR) studies. The compound exhibits stability under standard laboratory conditions, facilitating handling and storage.
1-(4-phenoxyphenyl)-3-2-(piperidin-1-yl)propylurea structure
941990-74-5 structure
商品名:1-(4-phenoxyphenyl)-3-2-(piperidin-1-yl)propylurea
CAS番号:941990-74-5
MF:C21H27N3O2
メガワット:353.457985162735
CID:5805251
PubChem ID:16842148

1-(4-phenoxyphenyl)-3-2-(piperidin-1-yl)propylurea 化学的及び物理的性質

名前と識別子

    • 1-(4-phenoxyphenyl)-3-(2-piperidin-1-ylpropyl)urea
    • AKOS024648214
    • 941990-74-5
    • 1-(4-phenoxyphenyl)-3-(2-(piperidin-1-yl)propyl)urea
    • TDR81098
    • 1-(4-phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea
    • F2438-0094
    • CHEMBL2093689
    • 1-(4-phenoxyphenyl)-3-2-(piperidin-1-yl)propylurea
    • インチ: 1S/C21H27N3O2/c1-17(24-14-6-3-7-15-24)16-22-21(25)23-18-10-12-20(13-11-18)26-19-8-4-2-5-9-19/h2,4-5,8-13,17H,3,6-7,14-16H2,1H3,(H2,22,23,25)
    • InChIKey: RVPGJUIZJZAJNS-UHFFFAOYSA-N
    • ほほえんだ: N(C1=CC=C(OC2=CC=CC=C2)C=C1)C(NCC(N1CCCCC1)C)=O

計算された属性

  • せいみつぶんしりょう: 353.21032711g/mol
  • どういたいしつりょう: 353.21032711g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 26
  • 回転可能化学結合数: 6
  • 複雑さ: 412
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.8
  • トポロジー分子極性表面積: 53.6Ų

1-(4-phenoxyphenyl)-3-2-(piperidin-1-yl)propylurea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2438-0094-2μmol
1-(4-phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea
941990-74-5 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2438-0094-1mg
1-(4-phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea
941990-74-5 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2438-0094-3mg
1-(4-phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea
941990-74-5 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2438-0094-2mg
1-(4-phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea
941990-74-5 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2438-0094-4mg
1-(4-phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea
941990-74-5 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2438-0094-5mg
1-(4-phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea
941990-74-5 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2438-0094-5μmol
1-(4-phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea
941990-74-5 90%+
5μl
$63.0 2023-05-16

1-(4-phenoxyphenyl)-3-2-(piperidin-1-yl)propylurea 関連文献

Related Articles

1-(4-phenoxyphenyl)-3-2-(piperidin-1-yl)propylureaに関する追加情報

Introduction to 1-(4-phenoxyphenyl)-3-2-(piperidin-1-yl)propylurea (CAS No. 941990-74-5)

1-(4-phenoxyphenyl)-3-2-(piperidin-1-yl)propylurea, with the CAS number 941990-74-5, is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a member of the urea family and is characterized by its unique structural features, which include a phenoxyphenyl group and a piperidinylpropyl moiety. These structural elements contribute to its potential biological activities and therapeutic applications.

The chemical structure of 1-(4-phenoxyphenyl)-3-2-(piperidin-1-yl)propylurea can be represented as follows: C20H25N3O2. The presence of the phenoxyphenyl group imparts aromaticity and lipophilicity, which are crucial for crossing biological membranes and interacting with target proteins. The piperidinylpropyl moiety, on the other hand, adds flexibility and can enhance the compound's binding affinity to specific receptors.

In recent years, 1-(4-phenoxyphenyl)-3-2-(piperidin-1-yl)propylurea has been studied for its potential as a therapeutic agent in various diseases. One of the key areas of research has been its role in the treatment of neurological disorders. Studies have shown that this compound can modulate neurotransmitter systems, particularly those involving serotonin and dopamine. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that 1-(4-phenoxyphenyl)-3-2-(piperidin-1-yl)propylurea exhibits potent serotonin reuptake inhibition, making it a promising candidate for the treatment of depression and anxiety disorders.

Beyond its potential in neurology, 1-(4-phenoxyphenyl)-3-2-(piperidin-1-yl)propylurea has also been investigated for its anti-inflammatory properties. Inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD) are characterized by chronic inflammation, which can lead to tissue damage and functional impairment. Research conducted by a team at the University of California, San Francisco, found that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby reducing inflammation and promoting tissue repair.

The pharmacokinetic properties of 1-(4-phenoxyphenyl)-3-2-(piperidin-1-yl)propylurea have also been extensively studied. Its high lipophilicity allows for good oral bioavailability, making it suitable for oral administration. Additionally, the compound has demonstrated favorable metabolic stability in preclinical studies, suggesting that it may have a long half-life in vivo. This is an important consideration for drug development, as it can reduce the frequency of dosing and improve patient compliance.

In terms of safety, preclinical toxicity studies have shown that 1-(4-phenoxyphenyl)-3-2-(piperidin-1-yl)propylurea is well-tolerated at therapeutic doses. However, as with any new drug candidate, further clinical trials are necessary to fully evaluate its safety profile in humans. Early-phase clinical trials are currently underway to assess the safety and efficacy of this compound in various disease models.

The synthesis of 1-(4-phenoxyphenyl)-3-2-(piperidin-1-yl)propylurea involves several steps, including the formation of the phenoxyphenyl intermediate and the coupling with the piperidinylpropyl moiety. The synthetic route has been optimized to improve yield and purity, making it feasible for large-scale production. This is crucial for advancing the compound into clinical trials and eventually into commercial use.

In conclusion, 1-(4-phenoxyphenyl)-3-2-(piperidin-1-yl)propylurea (CAS No. 941990-74-5) is a promising compound with potential applications in neurology and inflammatory diseases. Its unique chemical structure confers multiple biological activities, making it an attractive candidate for further development. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, paving the way for its future use in clinical settings.

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